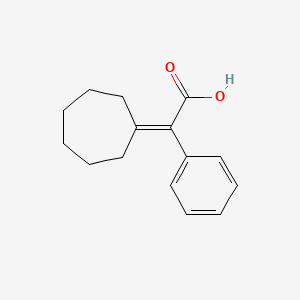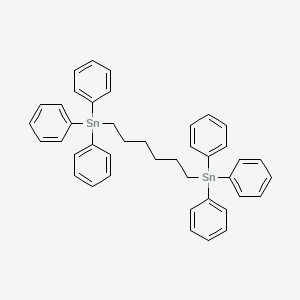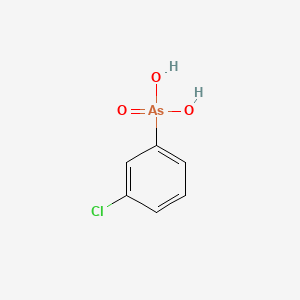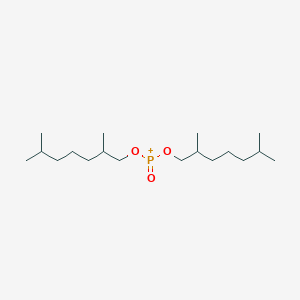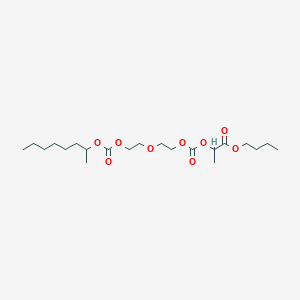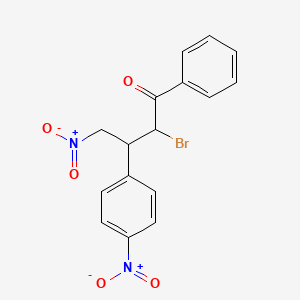![molecular formula C20H34O6 B14730502 Bis[3-(oxolan-2-yl)propyl] hexanedioate CAS No. 5453-20-3](/img/structure/B14730502.png)
Bis[3-(oxolan-2-yl)propyl] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(oxolan-2-yl)propyl] hexanedioate is a chemical compound with the molecular formula C20H34O6 and a molecular weight of 370.48 g/mol . It is known for its unique structure, which includes two oxolane (tetrahydrofuran) rings attached to a hexanedioate (adipate) backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[3-(oxolan-2-yl)propyl] hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 3-(oxolan-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the impact of chemical processes.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3-(oxolan-2-yl)propyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters .
Applications De Recherche Scientifique
Bis[3-(oxolan-2-yl)propyl] hexanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of bis[3-(oxolan-2-yl)propyl] hexanedioate involves its interaction with molecular targets and pathways within biological systems. The compound’s ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, and other cellular components to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester of hexanedioic acid, commonly used as a plasticizer.
Diethyl adipate: A simpler ester of hexanedioic acid, used in organic synthesis and as a solvent.
Dibutyl adipate: Used in cosmetics and personal care products as an emollient and plasticizer.
Uniqueness
Bis[3-(oxolan-2-yl)propyl] hexanedioate is unique due to the presence of oxolane rings, which impart specific chemical and physical properties. These rings enhance the compound’s stability and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
5453-20-3 |
|---|---|
Formule moléculaire |
C20H34O6 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
bis[3-(oxolan-2-yl)propyl] hexanedioate |
InChI |
InChI=1S/C20H34O6/c21-19(25-15-5-9-17-7-3-13-23-17)11-1-2-12-20(22)26-16-6-10-18-8-4-14-24-18/h17-18H,1-16H2 |
Clé InChI |
XTNYFARPUNLMRF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCCOC(=O)CCCCC(=O)OCCCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)
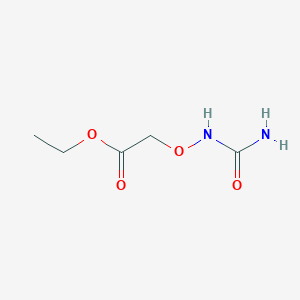
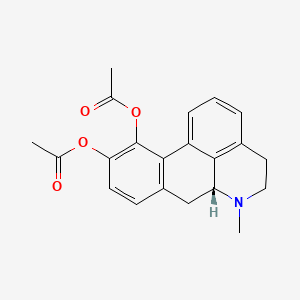
![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)
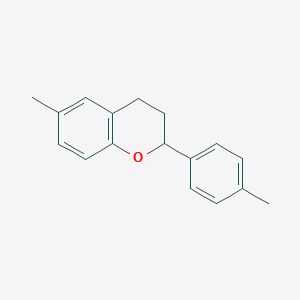
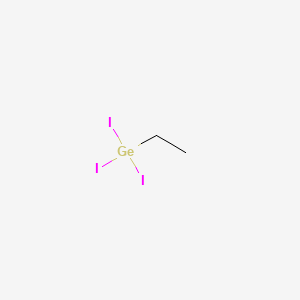
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
